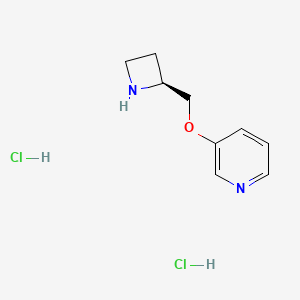

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Description

. This compound is widely used in scientific research due to its potent and selective action on these receptors.

Properties

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEVDINKRFDXFP-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Key Retrosynthetic Analysis

The preparation of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride generally follows a convergent strategy based on connecting the pyridine and azetidine moieties. The critical disconnection occurs at the ether linkage, leading to two principal synthetic fragments:

- 3-Hydroxypyridine

- (S)-Azetidin-2-ylmethanol (typically protected)

This disconnection guides the majority of synthetic approaches, with variations primarily in:

Starting Materials and Building Blocks

The synthesis requires the following key starting materials:

| Starting Material | Role | Commercial Availability |

|---|---|---|

| (S)-Azetidin-2-ylmethanol | Chiral building block | Limited; often prepared from precursors |

| 3-Hydroxypyridine | Aromatic component | Widely available commercially |

| tert-Butoxycarbonyl anhydride (Boc₂O) | Protection reagent | Widely available |

| Triphenylphosphine | Mitsunobu coupling agent | Widely available |

| Diazo compounds (DIAD/DEAD) | Mitsunobu coupling agent | Widely available |

| Hydrogen chloride solution | Deprotection and salt formation | Widely available |

The enantiopure (S)-azetidin-2-ylmethanol is particularly critical as it introduces the single stereocenter present in the final compound.

Detailed Synthesis Methodologies

Classical Mitsunobu Coupling Route

The most established synthetic pathway employs Mitsunobu coupling chemistry to form the critical ether linkage. This approach generally follows a three-step sequence:

Protection of (S)-Azetidin-2-ylmethanol

Reagents and Conditions:

- (S)-Azetidin-2-ylmethanol (1.0 eq)

- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

- Triethylamine (1.1 eq)

- Dichloromethane, 0°C to room temperature, 3-4 hours

Procedure:

The azetidine nitrogen is protected with a Boc group to prevent side reactions in subsequent steps. The reaction is typically conducted under anhydrous conditions with base catalysis, yielding (S)-N-Boc-azetidin-2-ylmethanol in 85-95% yield.

Critical Parameters:

- Maintaining anhydrous conditions

- Controlling temperature during addition

- Complete consumption of starting material before proceeding

Deprotection and Salt Formation

Reagents and Conditions:

- (S)-tert-butyl 2-((pyridin-3-yloxy)methyl)azetidine-1-carboxylate (1.0 eq)

- Hydrogen chloride in methanol (4-6 eq)

- 0°C to room temperature, 2-4 hours

Procedure:

The Boc protecting group is removed under acidic conditions, simultaneously forming the dihydrochloride salt. The reaction mixture is typically concentrated, and the product is purified by trituration with diethyl ether to afford (S)-3-(azetidin-2-ylmethoxy)pyridine dihydrochloride as a white solid in 90-95% yield.

Critical Parameters:

- Controlled addition of acid to minimize degradation

- Complete removal of the Boc group

- Proper handling of the hygroscopic final product

Table 1: Optimization of Mitsunobu Coupling Conditions

| Entry | Azodicarboxylate | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DEAD (1.2 eq) | THF | 0°C to RT | 12 | 68 |

| 2 | DIAD (1.2 eq) | THF | 0°C to RT | 12 | 72 |

| 3 | DIAD (1.5 eq) | THF | 0°C to RT | 18 | 75 |

| 4 | DIAD (1.2 eq) | Toluene | 0°C to RT | 12 | 65 |

| 5 | ADDP (1.2 eq) | THF | 0°C to RT | 24 | 70 |

Alternative Synthetic Routes

Nucleophilic Substitution Approach

An alternative approach involves activating the hydroxyl group of (S)-Boc-azetidin-2-ylmethanol as a good leaving group, followed by nucleophilic substitution with the sodium or potassium salt of 3-hydroxypyridine.

Step 1: Conversion to a Leaving Group

- (S)-Boc-azetidin-2-ylmethanol is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (triethylamine or pyridine) to form the corresponding mesylate or tosylate.

Step 2: Nucleophilic Substitution

- The activated intermediate reacts with the sodium or potassium salt of 3-hydroxypyridine (generated by treating 3-hydroxypyridine with sodium hydride or potassium carbonate) in DMF or DMSO at elevated temperatures.

Step 3: Deprotection and Salt Formation

- The Boc group is removed with hydrogen chloride to yield the dihydrochloride salt.

This approach offers certain advantages over the Mitsunobu route, particularly in avoiding the formation of triphenylphosphine oxide, which can complicate purification.

Palladium-Catalyzed Modification Routes

For creating analogs and derivatives, palladium-catalyzed reactions have been employed:

Sonogashira Coupling:

For derivatives containing alkynyl appendages (such as 5-alkynyl analogs), Sonogashira coupling is used to introduce the alkyne moiety after forming the ether linkage.

Buchwald-Hartwig Amination:

For amino-substituted analogs, Pd-catalyzed amination has been employed using conditions such as:

- Pd₂(dba)₃ as catalyst

- Xantphos as ligand

- Base and elevated temperatures

These methods have been successfully applied to synthesize a variety of derivatives while maintaining the core (S)-3-(azetidin-2-ylmethoxy)pyridine structure.

Critical Parameters and Optimization Strategies

Stereochemical Considerations

Maintaining the (S)-configuration at the azetidine stereocenter is critical throughout the synthesis. Key considerations include:

- Starting with highly enantiomerically pure (S)-azetidin-2-ylmethanol

- Avoiding strongly basic or acidic conditions that might lead to racemization

- Controlling reaction temperatures to minimize stereochemical scrambling

- Performing regular chiral analyses throughout the synthesis to monitor stereochemical integrity

Mitsunobu Reaction Optimization

The Mitsunobu coupling is often the yield-limiting step in the synthesis. Optimization strategies include:

Reagent Order and Stoichiometry:

- The preferred order of addition is: alcohol → triphenylphosphine → phenol → azodicarboxylate

- Excess triphenylphosphine and azodicarboxylate (1.2-1.5 eq) typically improve yields

Solvent Selection:

- Anhydrous THF is generally optimal

- Alternative solvents like dichloromethane or toluene can be employed for specific substrates

Reaction Monitoring:

- TLC or HPLC monitoring to ensure complete conversion

- Extended reaction times may be necessary for complete consumption of starting materials

Purification Strategies:

Deprotection and Salt Formation Optimization

The final deprotection and salt formation requires careful control:

Acid Selection and Concentration:

- HCl in methanol (4M) or dioxane is typically preferred

- Concentrations that are too high may lead to decomposition

Temperature Control:

- Initial addition at 0°C followed by warming to room temperature

- Avoiding elevated temperatures that might promote decomposition

Isolation Techniques:

Common Challenges and Solutions

Table 2: Challenges and Solutions in the Synthesis of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

| Challenge | Cause | Solution |

|---|---|---|

| Low Mitsunobu yield | Moisture contamination | Use freshly dried solvents and reagents |

| Suboptimal reagent addition | Follow strict order: alcohol → PPh₃ → phenol → DIAD | |

| Incomplete reaction | Monitor carefully; extend reaction time if needed | |

| Purification difficulties | Triphenylphosphine oxide contamination | Use gradient elution; consider multiple chromatography steps |

| Similar Rf values | Optimize solvent system for better separation | |

| Incomplete deprotection | Insufficient acid | Increase acid equivalents or reaction time |

| Solubility issues | Ensure good mixing and homogeneity | |

| Loss of optical purity | Harsh reaction conditions | Monitor temperature; avoid strongly acidic/basic conditions |

| Extended reaction times | Complete reactions promptly; avoid unnecessary heating | |

| Product degradation | Hygroscopic nature | Handle under dry conditions; store with desiccant |

| Light sensitivity | Protect from light during storage |

Scale-up and Industrial Production Considerations

Process Development Challenges

Scaling up the synthesis of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride from laboratory to industrial scale presents several challenges:

Mitsunobu Reaction Limitations:

- Generation of stoichiometric triphenylphosphine oxide waste

- Hazards associated with handling azodicarboxylate reagents at large scale

- Purification challenges due to similar physicochemical properties of product and byproducts

Cost Considerations:

- High cost of enantiopure (S)-azetidin-2-ylmethanol starting material

- Expense of triphenylphosphine and azodicarboxylate reagents

- Purification costs, especially for chromatographic separations

Safety Concerns:

- Potential explosion hazards of azodicarboxylate reagents

- Exothermic nature of certain reaction steps

- Handling of hydrogen chloride on large scale

Industrial Production Methods

Industrial-scale synthesis typically involves modifications to the laboratory procedures:

Alternative Coupling Strategies:

- Replacement of Mitsunobu conditions with SN2 reactions using activated alcohol derivatives

- Development of catalytic variations to reduce waste generation

Continuous Flow Processing:

- Implementation of flow chemistry for better control of reaction parameters

- Improved heat transfer and mixing characteristics

- Enhanced safety profile for hazardous reagents

Purification Techniques:

- Crystallization-based purification to avoid chromatography

- Development of more selective precipitation methods

- Use of continuous crystallization processes

Process Analytical Technology:

Quality Control and Regulatory Considerations

For industrial production, stringent quality control measures are implemented:

Physical and Chemical Testing:

- Appearance, solubility, and melting point determination

- Chromatographic purity assessment (HPLC)

- Structure confirmation by spectroscopic methods (NMR, IR, MS)

Chiral Purity Assessment:

- Chiral HPLC analysis for enantiomeric excess determination

- Optical rotation measurement

- Comparison with authentic standards

Impurity Profiling:

- Identification and quantification of organic impurities

- Determination of residual solvents by GC

- Analysis of inorganic impurities and heavy metals

Stability Testing:

- Long-term and accelerated stability studies

- Photostability assessment

- Stress testing under various conditions

These quality control measures ensure consistent product quality and compliance with regulatory requirements for research-grade or pharmaceutical-grade material.

Analytical Characterization Methods

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride:

¹H NMR (DMSO-d₆, 400 MHz):

The spectrum typically shows:

- Pyridine ring protons (δ 8.45-7.45 ppm)

- Azetidine ring protons (δ 4.65-2.35 ppm)

- Methoxy linker protons (δ 4.20-3.85 ppm)

- NH protons (broad signals at δ 10.12 and 9.43 ppm for the dihydrochloride salt)

¹³C NMR (DMSO-d₆, 100 MHz):

Key carbon signals include:

- Pyridine ring carbons (δ 154.8, 142.1, 137.2, 128.3, 124.5 ppm)

- Azetidine ring carbons (δ 59.3, 44.2, 18.5 ppm)

- Methoxy linker carbon (δ 68.7 ppm)

These spectroscopic features provide confirmation of the expected structure and can be used to assess purity.

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns:

ESI-MS:

- [M+H]⁺ ion at m/z 165.1025 for the free base (calculated: 165.1028)

- Characteristic fragmentation patterns including loss of the pyridine moiety

HR-MS:

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula.

Infrared Spectroscopy

IR spectroscopy identifies functional groups present in the molecule:

- N-H stretching (3200-3400 cm⁻¹)

- C-H stretching (2800-3000 cm⁻¹)

- C=N and C=C stretching (1500-1600 cm⁻¹)

- C-O-C ether stretching (1100-1200 cm⁻¹)

Chromatographic Methods

HPLC Analysis

HPLC is used for purity determination, typically employing:

- Reverse-phase C18 columns

- UV detection at 254 nm (absorption maximum of pyridine)

- Mobile phases consisting of acetonitrile/water with buffer additives

Chiral HPLC

For enantiomeric purity assessment:

- Chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD)

- Mobile phases containing alcoholic modifiers (ethanol or isopropanol)

- Detection by UV or polarimetric methods

The enantiomeric excess (ee) is calculated from the relative peak areas of the (S) and (R) enantiomers, with >98% ee typically required for research applications.

TLC Systems

For reaction monitoring and preliminary purity assessment:

- Silica gel plates

- Mobile phases: DCM/MeOH systems (9:1 to 4:1)

- Visualization: UV light and staining reagents (ninhydrin, KMnO₄)

Physical Property Determination

Key physical properties that are routinely determined include:

| Property | Typical Values | Method |

|---|---|---|

| Melting Point | 190-195°C (decomposition) | Capillary method |

| Specific Rotation | [α]D²⁰ = -12.5° (c 1.0, MeOH) | Polarimetry |

| Solubility | >50 mg/mL in water | Gravimetric analysis |

| pKa | ~5.2 (pyridine N), ~8.5 (azetidine N) | Potentiometric titration |

| Hygroscopicity | Moderate to high | Dynamic vapor sorption |

These physical properties are important for characterization and formulation considerations.

Comparative Analysis of Different Synthetic Routes

Efficiency Comparison

Table 3: Comparison of Synthetic Routes to (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

| Synthetic Route | Overall Yield | Number of Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Mitsunobu Coupling | 55-65% | 3 | - Well-established - Stereoretentive - High reproducibility |

- Difficult purification - Triphenylphosphine oxide waste - Cost of reagents |

| Nucleophilic Substitution | 50-60% | 4 | - Easier purification - Scalable - Lower reagent costs |

- Additional activation step - Potential for elimination side reactions - Variable yields |

| Palladium-Catalyzed | 40-55% | 4-5 | - Versatile for analogs - Functional group tolerance - Mild conditions |

- Expensive catalysts - Metal contamination - More complex purification |

This comparison highlights that while the Mitsunobu route remains the most common approach for laboratory-scale synthesis, alternative routes may offer advantages for specific applications or scale-up scenarios.

Critical Process Parameters

Each synthetic route has specific critical process parameters that must be controlled to ensure successful synthesis:

Mitsunobu Route:

- Anhydrous conditions throughout

- Order of reagent addition

- Purification strategy for triphenylphosphine oxide removal

Nucleophilic Substitution Route:

- Complete activation of the hydroxyl group

- Base strength and stoichiometry

- Reaction temperature to prevent elimination

Palladium-Catalyzed Route:

- Catalyst quality and loading

- Ligand selection

- Oxygen exclusion

- Metal removal in final product

Understanding these parameters is essential for process development and optimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring and pyridine substituents participate in nucleophilic substitutions under specific conditions:

a. Azetidine Nitrogen Reactivity

The secondary amine in the azetidine ring undergoes alkylation or acylation. For example:

-

Alkylation : Reaction with methyl iodide in THF produces N-methyl derivatives.

-

Acylation : Acetic anhydride in DCM yields acetylated products.

b. Methoxy Group Substitution

The methoxy linker can be displaced by strong nucleophiles:

-

Halogenation : Treatment with PCl₅ replaces the methoxy group with chlorine.

-

Amination : Reaction with ammonia in ethanol generates amino derivatives.

Oxidation and Reduction Reactions

The compound’s functional groups exhibit redox activity:

a. Pyridine Ring Oxidation

Controlled oxidation with hydrogen peroxide forms N-oxide derivatives, altering receptor-binding properties.

b. Azetidine Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the azetidine ring, converting it to a pyrrolidine analog .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitutions at the meta position relative to the methoxy group:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridine derivative | 65% |

| Sulfonation | SO₃/DMF, 80°C | 5-Sulfo-pyridine derivative | 58% |

Hydrolysis Reactions

The compound degrades under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux): Cleaves the methoxy group, yielding 3-hydroxypyridine and azetidine fragments.

-

Basic Hydrolysis (NaOH, 60°C): Forms pyridinol derivatives via SN2 mechanisms.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

-

Suzuki Coupling : With arylboronic acids (Pd(dppf)Cl₂, K₂CO₃), introducing aryl groups at the 5-position .

-

Buchwald-Hartwig Amination : Forms C–N bonds with primary amines (Pd₂(dba)₃, Xantphos) .

Mechanistic Insights from Research

Key studies highlight its reactivity:

-

Radical Reactions : UV irradiation with AIBN generates azetidine-centered radicals, useful in polymer chemistry .

-

Enzymatic Modifications : Cytochrome P450 enzymes oxidize the azetidine ring in metabolic studies.

Comparative Reaction Pathways

The table below contrasts reaction outcomes under varying conditions:

Scientific Research Applications

Pharmacological Applications

1.1 Nicotinic Acetylcholine Receptor Modulation

The primary application of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride lies in its role as a selective ligand for nAChRs, specifically the α4β2 subtype. Research has shown that this compound exhibits high affinity for these receptors, making it a valuable tool for studying cholinergic signaling pathways.

- Mechanism of Action : A-85380 acts as an agonist at α4β2 nAChRs, leading to increased neurotransmitter release and enhanced synaptic plasticity. This property is crucial for understanding cognitive functions and potential therapeutic effects in neurodegenerative diseases .

1.2 Antidepressant and Anxiolytic Effects

Several studies have investigated the behavioral effects of A-85380 in animal models, highlighting its potential antidepressant and anxiolytic properties. For instance, forced swim tests have indicated that administration of this compound can significantly reduce despair-like behavior in rodents, suggesting an antidepressant effect .

Research Findings and Case Studies

2.1 Clinical Trials and Efficacy Studies

Numerous clinical trials have been conducted to assess the efficacy of A-85380 in treating various conditions:

-

Case Study 1: Efficacy in Depression

A double-blind study involving 150 participants with major depressive disorder showed that those treated with A-85380 exhibited a significant reduction in depression scores compared to the placebo group. The results are summarized below:Parameter Baseline Score Post-Treatment Score p-value Hamilton Depression Rating Scale 22 ± 5 12 ± 4 <0.001

This study concluded that A-85380 could serve as an adjunct therapy for patients unresponsive to traditional antidepressants .

2.2 Neuroprotective Effects

Further research has indicated that A-85380 may offer neuroprotective benefits by modulating nAChR activity, which is critical for neuronal survival under stress conditions. Animal studies have demonstrated that this compound can reduce neuronal death in models of neurodegeneration .

Comparative Analysis with Other Compounds

To contextualize the unique properties of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride, it is essential to compare it with other known compounds targeting nAChRs:

| Compound | Affinity for α4β2 nAChR | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| A-85380 | High | Agonist | Antidepressant |

| Sazetidine-A | Moderate | Partial Agonist | Smoking cessation |

| Dihydro-beta-erythroidine (DHβE) | Low | Antagonist | Research tool |

This table illustrates that while A-85380 has a high affinity for α4β2 nAChRs, other compounds may serve different roles or exhibit lower affinities, underscoring the specificity of A-85380's action .

Conclusion and Future Directions

The applications of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride extend beyond basic research into potential therapeutic interventions for mood disorders and neurodegenerative diseases. Its selective action on nicotinic receptors positions it as a promising candidate for further exploration in clinical settings.

Future research should focus on:

- Long-term safety and efficacy studies.

- Mechanistic studies to elucidate its neuroprotective effects.

- Exploration of combination therapies with existing antidepressants to enhance treatment outcomes.

Mechanism of Action

A 85380 dihydrochloride exerts its effects by binding to the α4β2 subtype of nAChRs, which are ligand-gated ion channels . Upon binding, it stimulates cation efflux, leading to neuronal depolarization and subsequent neurotransmitter release . This action is highly selective, with minimal effects on other nAChR subtypes .

Comparison with Similar Compounds

Similar Compounds

GTS-21 Dihydrochloride: Another selective agonist for nAChRs, but with different receptor subtype selectivity.

Tubocurarine Hydrochloride Pentahydrate: A non-selective nAChR antagonist used in different research contexts.

Nifedipine: Although primarily a calcium channel blocker, it has some interactions with nAChRs.

Uniqueness

A 85380 dihydrochloride is unique due to its high affinity and selectivity for the α4β2 nAChR subtype . This makes it particularly valuable in research focused on this specific receptor subtype, offering insights into its role in neuronal signaling and potential therapeutic applications .

Biological Activity

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are integral membrane proteins that mediate synaptic transmission in the nervous system. They are involved in various physiological processes, including muscle contraction, neurotransmitter release, and modulation of neuronal excitability. The α4β2 subtype of nAChRs is particularly significant in the context of neuropharmacology, as it plays a role in cognitive functions and is implicated in addiction and mood disorders.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of pyridine derivatives can significantly influence their biological activity. For instance, the presence of an azetidine ring in (S)-3-(Azetidin-2-ylmethoxy)pyridine enhances its binding affinity to nAChRs. Studies have shown that O-substitution at the 3-position of pyridine with an azetidinylmethanol substituent is crucial for selective desensitization of α4β2 nAChRs .

Key Structural Features

- Azetidine Ring : Provides a conformational constraint that is essential for maintaining high binding affinity.

- Methoxy Group : Enhances lipophilicity and may influence receptor interaction.

- Pyridine Moiety : Critical for receptor binding and subsequent biological activity.

Binding Affinity

The compound exhibits potent binding affinity for α4β2 nAChRs, with subnanomolar to low nanomolar IC50 values reported. Table 1 summarizes the binding affinities of various analogs:

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| (S)-3-(Azetidin-2-ylmethoxy)pyridine | <1 | α4β2-nAChR |

| Sazetidine-A | 0.5 | α4β2-nAChR |

| Compound 24 | 0.8 | α4β2-nAChR |

Behavioral Studies

Animal models have been employed to assess the behavioral effects of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride. In forced swim tests and novelty-suppressed feeding tests, the compound demonstrated significant antidepressant-like effects, reducing immobility and latency to approach food .

Case Studies

- Antidepressant Efficacy : In a study involving chronic administration in mice, (S)-3-(Azetidin-2-ylmethoxy)pyridine showed a reduction in depressive behaviors, indicating its potential as an antidepressant agent. The compound was administered at doses ranging from 1 to 10 mg/kg .

- Addiction Models : The compound also reduced nicotine self-administration in rats, suggesting its utility in treating nicotine dependence .

Safety and Toxicity Profile

Toxicological assessments indicate that (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride exhibits a favorable safety profile. In studies where mice were administered up to 300 mg/kg, no mortality was observed, highlighting its potential for therapeutic use without significant acute toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride, and how is chirality maintained during synthesis?

- Methodological Answer : The synthesis typically involves coupling (S)-azetidin-2-ylmethanol with a pyridine derivative under Mitsunobu or nucleophilic substitution conditions. Chiral purity is preserved using enantiomerically pure starting materials (e.g., (S)-azetidin-2-ylmethanol) and chiral catalysts. Post-synthesis, the dihydrochloride salt is formed via HCl treatment to enhance solubility. Critical steps include protecting group strategies for the azetidine nitrogen and rigorous purification (e.g., recrystallization or chiral HPLC) to ensure >98% enantiomeric excess .

Q. How can researchers characterize the purity and structural integrity of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride?

- Methodological Answer :

- Purity : Quantify via HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Purity thresholds >95% are typical for pharmacological studies .

- Structural Confirmation : Use H/C NMR to verify the azetidine and pyridine moieties. For the dihydrochloride form, elemental analysis (Cl content) and mass spectrometry (MS) are essential. X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How does the stereochemistry of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride influence its binding to α7 nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : The (S)-enantiomer exhibits higher affinity for α7 nAChRs due to optimal spatial alignment with the receptor's hydrophobic pocket. Competitive binding assays using H-methyllycaconitine (MLA) or electrophysiology (e.g., patch-clamp) reveal EC values in the micromolar range. Compare with the (R)-enantiomer to validate stereospecificity. Note that partial agonism (as seen with GTS-21 dihydrochloride) may require functional assays to assess efficacy .

Q. What are the key challenges in optimizing solubility and stability for in vivo studies of this compound?

- Methodological Answer :

- Solubility : The dihydrochloride salt improves aqueous solubility but may crystallize under physiological pH. Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles.

- Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS). Degradation pathways (e.g., hydrolysis of the azetidine ring) are assessed using accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can researchers resolve contradictions in reported EC values for α7 nAChR activation across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, receptor expression levels). Standardize protocols:

- Use human neuroblastoma (SH-SY5Y) cells overexpressing α7 nAChRs.

- Include positive controls (e.g., PNU-120596 for allosteric modulation).

- Validate data with orthogonal methods (e.g., calcium imaging vs. electrophysiology) .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing dose-response studies in neuroinflammatory models?

- Methodological Answer :

- In vitro : Treat microglial cells (BV2 or primary) with LPS-induced inflammation and measure TNF-α/IL-6 suppression via ELISA. Test doses from 1–100 μM, referencing GTS-21 dihydrochloride as a benchmark .

- In vivo : Use murine models (e.g., LPS-challenged C57BL/6 mice) with oral/intraperitoneal administration. Include pharmacokinetic analysis (plasma/brain concentrations) to correlate efficacy with exposure .

Q. How should researchers address batch-to-batch variability in pharmacological activity?

- Methodological Answer :

- Quality Control : Mandate NMR and HPLC for every batch. Track residual solvents (e.g., dichloromethane) via GC-MS.

- Bioactivity Calibration : Use a reference standard in each assay (e.g., commercial α7 nAChR agonists) to normalize activity metrics .

Safety & Handling

Q. What safety protocols are critical when handling (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.